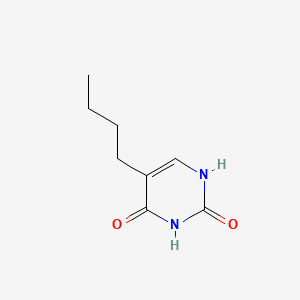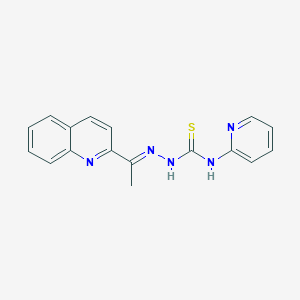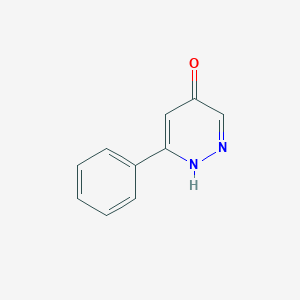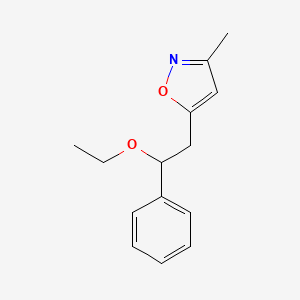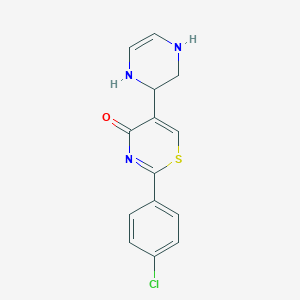
3-(1H-Indol-3-yl)-2-(3H-indol-3-ylidene)-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining indole and benzodiazepine moieties, which are known for their significant biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the benzodiazepine ring system is well-known for its use in tranquilizers and sedatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of indole derivatives with a suitable benzodiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzodiazepine ring system may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine: Unique due to its combined indole and benzodiazepine structure.
Indole derivatives: Known for their wide range of biological activities.
Benzodiazepine derivatives: Commonly used as sedatives and anxiolytics.
Uniqueness
The uniqueness of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine lies in its dual structural features, which confer a combination of biological activities from both indole and benzodiazepine moieties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
96090-25-4 |
|---|---|
Molekularformel |
C26H20N4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3,4-bis(1H-indol-3-yl)-2-methyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C26H20N4/c1-16-25(19-14-27-21-10-4-2-8-17(19)21)26(30-24-13-7-6-12-23(24)29-16)20-15-28-22-11-5-3-9-18(20)22/h2-15,25,27-28H,1H3 |
InChI-Schlüssel |
ARHMPAUIHXBALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



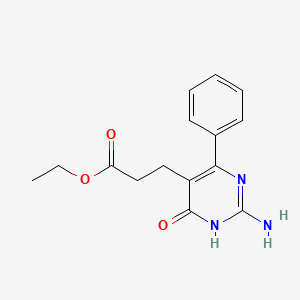
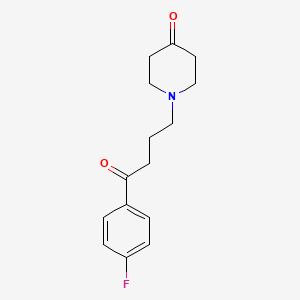
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
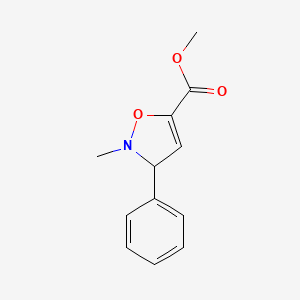

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)
